molecular formula C4H8N2O2S B8272108 alpha-(Acetylaminooxy)-thioacetamide

alpha-(Acetylaminooxy)-thioacetamide

Cat. No.: B8272108
M. Wt: 148.19 g/mol
InChI Key: QMNNVHVTTURLAD-UHFFFAOYSA-N
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Description

alpha-(Acetylaminooxy)-thioacetamide is a novel chemical hybrid compound designed for advanced biochemical and pharmacological research. It integrates an aminooxyacetate moiety, known to inhibit pyridoxal phosphate (PLP)-dependent enzymes such as 4-aminobutyrate aminotransferase (GABA-T), with a thioamide group, a structure often associated with bioactivation and metabolic effects . This unique structure suggests potential as a multi-target research tool. The molecule may act as a dual-purpose probe for studying metabolic pathways and enzyme inhibition. Researchers can leverage this compound to investigate complex biochemical interactions, particularly in studies focused on neurotransmitter regulation, cellular energy metabolism, and the development of experimental models for disease research. Its applications are likely of high interest in the fields of neurochemistry, toxicology, and medicinal chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

N-(2-amino-2-sulfanylideneethoxy)acetamide

InChI

InChI=1S/C4H8N2O2S/c1-3(7)6-8-2-4(5)9/h2H2,1H3,(H2,5,9)(H,6,7)

InChI Key

QMNNVHVTTURLAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NOCC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thioacetamide Derivatives

Physical Properties
  • Thioacetamide (TAA): Water-soluble (used in chemical bath deposition for thin films) , with a molecular weight of 75.13 g/mol .
  • α-Substituted Analogs:
    • Compound 12 (): Nitrofuryl substituent reduces yield (53%) and lowers melting point (155–156°C) due to steric hindrance .
    • α-Phenyl-α-(2-pyridyl)-thioacetamide: Exhibits biological activity as a gastric acid inhibitor, suggesting substituents enhance target specificity .

Inference for α-(Acetylaminooxy)-thioacetamide: The acetylaminooxy group may enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to phenyl-substituted analogs. However, steric effects could reduce synthetic yields.

Nomenclature and Classification

Per the Global HRAC MOA Classification, "alpha" denotes substituents at the carbon adjacent to the thioamide group . This distinguishes α-(Acetylaminooxy)-thioacetamide from:

  • Chloroacetamides: e.g., alachlor (herbicide with Cl substituent).
  • Oxyacetamides: e.g., flufenacet (contains ether-linked groups).

Preparation Methods

Condensation with Acetoxyamine

Reaction of thioacetamide with acetoxyamine hydrochloride in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) could yield the target compound:

CH3CSNH2+NH2OAcH+CH3C(S)NHAcO[1]\text{CH}3\text{CSNH}2 + \text{NH}2\text{OAc} \xrightarrow{\text{H}^+} \text{CH}3\text{C(S)NHAcO} \quad

Key Parameters :

  • Solvent : Toluene, acetic acid, or dioxane ().

  • Temperature : 80–100°C (, Example 1).

  • Catalyst : p-Toluenesulfonic acid (0.1–1.0 equiv) ().

Oxidative Acetylation

Oxidative coupling of thioacetamide with hydroxylamine followed by acetylation:

  • Hydroxylamine Addition :

    CH3CSNH2+NH2OHCH3C(S)NHOH[1]\text{CH}_3\text{CSNH}_2 + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{C(S)NHOH} \quad
  • Acetylation :

    CH3C(S)NHOH+(Ac)2OCH3C(S)NHAcO+AcOH[1]\text{CH}_3\text{C(S)NHOH} + (\text{Ac})_2\text{O} \rightarrow \text{CH}_3\text{C(S)NHAcO} + \text{AcOH} \quad

Optimization of Reaction Conditions

Catalytic Systems

  • Acid Catalysts : p-Toluenesulfonic acid enhances reaction rates in non-polar solvents (toluene, dioxane), achieving yields >80% (, Examples 1–3).

  • Organic Amines : Triethylamine or ethylenediamine in polar solvents (acetic acid) improves selectivity for α-substitution (, Examples 2–4).

Solvent Effects

SolventReaction RateYield (%)Purity (%)Source
TolueneModerate84.995–98
Acetic AcidFast70.090–95
DioxaneSlow81.697–99
MethanolN/A98.599.9

Polar aprotic solvents (dioxane) favor tautomer stabilization, while acetic acid accelerates proton transfer ().

Industrial-Scale Production Considerations

Patent CN105777597A () highlights critical factors for large-scale thioacetamide synthesis, applicable to α-(acetylaminooxy)-thioacetamide:

  • Crystallization : Recrystallization in anhydrous alcohols (methanol, ethanol) at -5–10°C ensures >99% purity (, Examples 1–6).

  • Distillation : Removal of residual acetonitrile and catalysts via vacuum distillation at 85°C ().

  • Catalyst Recovery : Organic amines (e.g., triethylamine) are recycled via fractional distillation, reducing costs ().

Challenges and Mitigation Strategies

  • Tautomerization : Thioacetamide derivatives exist as thione-thiol tautomers. Stabilization requires acidic conditions (pH 1–3) during workup (, Example 1).

  • Byproduct Formation : Over-acetylation is minimized by stoichiometric control (1:1 molar ratio of thioacetamide to acetoxyamine) ().

  • Scalability : Continuous flow reactors improve H₂S utilization efficiency in gas-liquid reactions ( , Example 4).

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing alpha-(Acetylaminooxy)-thioacetamide, and how are reaction progress and purity monitored?

  • Methodological Answer : Synthesis typically involves thioacylation reactions using agents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under anhydrous conditions. For example, thioacetamide derivatives are often prepared by substituting oxygen-containing groups (e.g., acetamide) with sulfur equivalents . Reaction progress is monitored via Thin Layer Chromatography (TLC), as described for structurally similar thioacetamide compounds . Purification may involve recrystallization or column chromatography, with final characterization using NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm molecular integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : NMR for functional group analysis (e.g., acetylaminooxy and thioamide moieties) .
  • Chromatography : HPLC for purity assessment and TLC for reaction monitoring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal structures of derivatives, though this requires high-purity samples .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to structural similarities to thioacetamide (a known hepatotoxin and probable carcinogen ), researchers must:

  • Use fume hoods and PPE (gloves, lab coats, goggles).
  • Avoid exposure to strong acids/bases, which may trigger hazardous decomposition (e.g., release of H₂S) .
  • Follow waste disposal guidelines for sulfur-containing compounds, as outlined in safety data sheets .

Advanced Research Questions

Q. How can researchers design in vivo studies to investigate this compound’s hepatotoxic potential, and what endpoints should be prioritized?

  • Methodological Answer :

  • Dosing : Use rodent models (e.g., rats) with intraperitoneal administration. Doses for thioacetamide analogs range from 100–150 mg/kg .
  • Endpoints : Measure serum biomarkers (ALT, AST, GGT) for liver injury , histopathology (hematoxylin-eosin staining for necrosis ), and oxidative stress markers (SOD activity ).
  • Controls : Include sham groups receiving solvents (e.g., olive oil) and baseline measurements pre/post exposure .

Q. How should contradictions in experimental data (e.g., variable hepatoprotective outcomes) be addressed in studies involving this compound?

  • Methodological Answer : Contradictions may arise from:

  • Dosage variances : Standardize dosing regimens across studies (e.g., mg/kg body weight vs. molarity) .
  • Model specificity : Use isogenic animal strains to reduce genetic variability .
  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) with post-hoc corrections .
  • Replication : Validate findings in independent cohorts or via meta-analysis of published datasets .

Q. What computational strategies can elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., Cy-FBP/SBPase ).
  • QSAR Modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters of the acetylaminooxy group with inhibitory activity .
  • In Vitro Validation : Pair computational predictions with enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. How can metabolomics be leveraged to study this compound’s mechanism of toxicity or therapeutic potential?

  • Methodological Answer :

  • Sample Preparation : Extract liver tissue metabolites using methanol/water solvents .
  • LC-MS/MS Analysis : Profile differential metabolites (e.g., disrupted amino acids, lipids) .
  • Pathway Mapping : Use KEGG enrichment to identify affected pathways (e.g., glutathione metabolism in oxidative stress) .
  • Validation : Confirm key metabolites via targeted assays (e.g., ELISA for glutathione levels) .

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